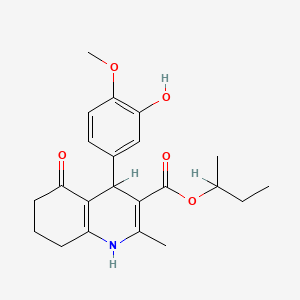![molecular formula C20H28N2O4 B5138035 2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole is a chemical compound that is commonly known as BMB or BMB-10. It is a fluorescent probe that is used in biochemical and physiological research. BMB-10 is a useful tool for studying the mechanism of action of various biological processes.
Mechanism of Action
BMB-10 is a fluorescent probe that undergoes a change in fluorescence intensity when it interacts with ROS and RNS. The mechanism of action of BMB-10 involves the oxidation of the piperidine moiety by ROS and RNS. This results in a change in the electronic structure of the benzoxazole ring, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
BMB-10 has been shown to be non-toxic and non-cytotoxic to cells. It has been used to study the role of ROS and RNS in various biological processes such as apoptosis, inflammation, and oxidative stress. BMB-10 has also been used to study the role of enzymes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
One of the advantages of BMB-10 is its high sensitivity and specificity for ROS and RNS. It is also non-toxic and non-cytotoxic to cells, making it a useful tool for studying biological processes in living cells. However, one of the limitations of BMB-10 is its low photostability, which can lead to photobleaching during long-term experiments.
Future Directions
There are several future directions for the use of BMB-10 in scientific research. One direction is the development of more photostable fluorescent probes for the detection of ROS and RNS. Another direction is the use of BMB-10 in the study of the role of ROS and RNS in various diseases such as cancer and neurodegenerative diseases. BMB-10 can also be used to study the mechanism of action of new drugs and therapies for these diseases.
Synthesis Methods
The synthesis of BMB-10 involves the reaction of 2-butyl-1,3-benzoxazole with 4-(2-methoxyethoxy)-1-piperidinecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
BMB-10 is a useful tool for studying various biological processes. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. BMB-10 can also be used to study the mechanism of action of enzymes and proteins involved in various biological processes.
properties
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-[4-(2-methoxyethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-3-4-5-19-21-17-14-15(6-7-18(17)26-19)20(23)22-10-8-16(9-11-22)25-13-12-24-2/h6-7,14,16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLQHJXPVMUGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)
![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)


![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)